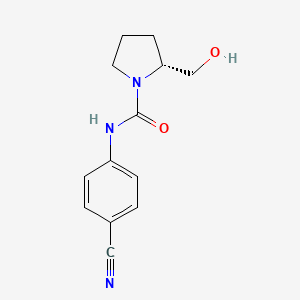
(R)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, a cyanophenyl group, and a hydroxymethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanophenyl Group: This step may involve nucleophilic substitution reactions where a cyanophenyl halide reacts with the pyrrolidine derivative.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrrolidine ring and the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted pyrrolidine and phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: The enantiomer of the compound, which may have different biological activities.
N-(4-Cyanophenyl)pyrrolidine-1-carboxamide: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine: Lacks the carboxamide group, which may influence its chemical properties.
Uniqueness
®-N-(4-Cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and chirality, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
(2R)-N-(4-cyanophenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c14-8-10-3-5-11(6-4-10)15-13(18)16-7-1-2-12(16)9-17/h3-6,12,17H,1-2,7,9H2,(H,15,18)/t12-/m1/s1 |
InChI Key |
WMONVCJNVSLJTR-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


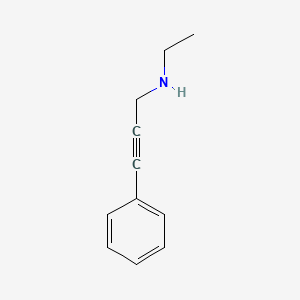


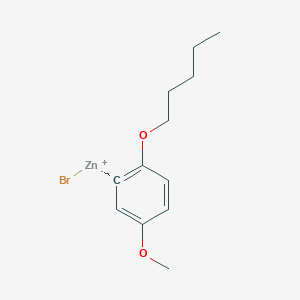
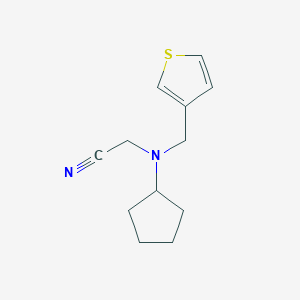

![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
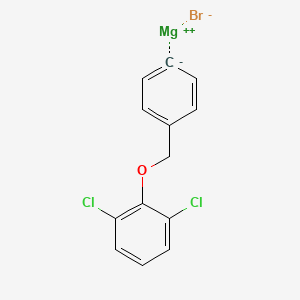
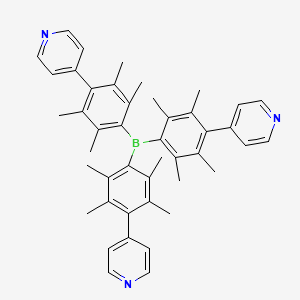
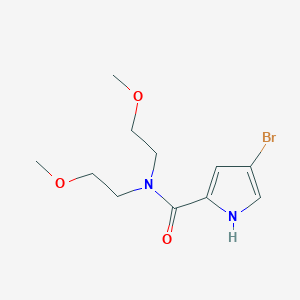
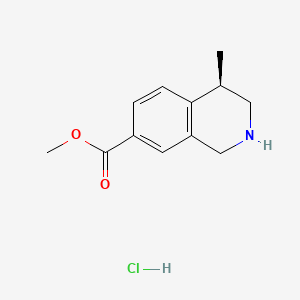
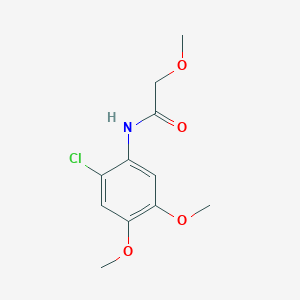
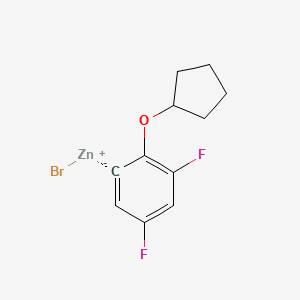
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
